6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one
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Overview
Description
6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound that contains both an amine and a benzoxazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the reaction of 2-aminophenol with formaldehyde and a suitable amine under acidic conditions. The reaction proceeds through a Mannich-type condensation, forming the benzoxazinone ring system. The reaction conditions often include the use of ethanol or methanol as solvents and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoxazinone ring to more saturated analogs.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives .
Scientific Research Applications
6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs with various therapeutic effects.
Industry: It can be used in the production of polymers, dyes, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxynaphthalene: This compound shares a similar benzoxazinone structure but lacks the aminomethyl group.
Aminocaproic Acid: Although structurally different, it shares the presence of an amine group and has similar biological activities.
Uniqueness
6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to its combination of a benzoxazinone ring and an aminomethyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-(aminomethyl)-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H10N2O2/c10-4-6-1-2-8-7(3-6)5-13-9(12)11-8/h1-3H,4-5,10H2,(H,11,12) |
InChI Key |
PENRUKXXSBIUOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN)NC(=O)O1 |
Origin of Product |
United States |
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